![molecular formula C29H45NO2 B14284627 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine CAS No. 138599-65-2](/img/structure/B14284627.png)
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine is an organic compound with the molecular formula C28H43NO2 It is a derivative of pyridine, featuring decyloxy and octyloxy substituents on the phenyl and pyridine rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(decyloxy)benzaldehyde and 5-(octyloxy)pyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyrimidine
- 2-[4-(Decyloxy)phenyl]-5-octylpyrimidine
Uniqueness
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine is unique due to its specific substitution pattern on the phenyl and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
138599-65-2 |
|---|---|
Molecular Formula |
C29H45NO2 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-octoxypyridine |
InChI |
InChI=1S/C29H45NO2/c1-3-5-7-9-11-12-14-15-23-31-27-19-17-26(18-20-27)29-22-21-28(25-30-29)32-24-16-13-10-8-6-4-2/h17-22,25H,3-16,23-24H2,1-2H3 |
InChI Key |
FBDHPQHWSPATDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
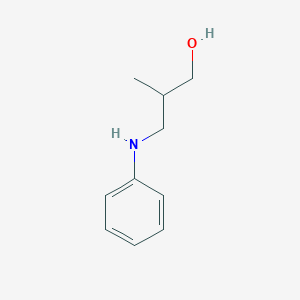
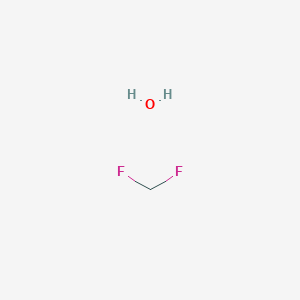
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
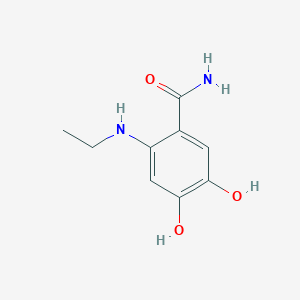
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
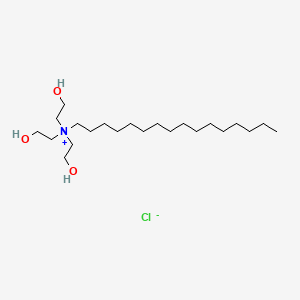
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
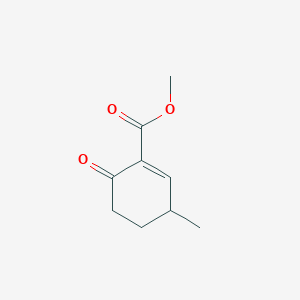

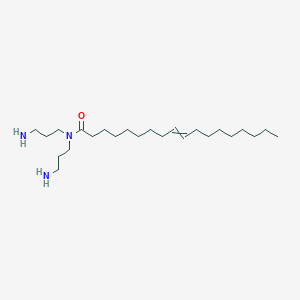
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
